molecular formula C22H17N3O3S2 B4734351 3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B4734351
M. Wt: 435.5 g/mol
InChI Key: ZAUCUBQEDCQPEH-AQTBWJFISA-N
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Description

3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a propanoic acid group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Properties

IUPAC Name

3-[(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-19(27)11-12-24-21(28)18(30-22(24)29)13-16-14-25(17-9-5-2-6-10-17)23-20(16)15-7-3-1-4-8-15/h1-10,13-14H,11-12H2,(H,26,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUCUBQEDCQPEH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the pyrazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents.

    Pyrazoles: Compounds with a pyrazole moiety but lacking the thiazolidinone ring.

    Propanoic Acid Derivatives: Compounds with a propanoic acid group but different core structures.

Uniqueness

The uniqueness of 3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 2
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3-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

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